(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;ethyl acetate;rhodium

Beschreibung

The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid” features a phthalimide (1,3-dioxoisoindol-2-yl) group attached to a chiral 3,3-dimethylbutanoic acid backbone. This structure is characterized by:

- Stereochemistry: The (2R) configuration ensures enantiomeric specificity, critical for biological activity .

- Functional Groups: The phthalimide moiety provides electron-withdrawing properties, while the dimethylbutanoic acid enhances lipophilicity .

- Applications: Derivatives of 3,3-dimethylbutanoic acid are metabolites of synthetic cannabinoids (e.g., 5F-MDMB-PINACA), making them relevant in forensic toxicology .

Ethyl acetate, a common solvent, is often used in the synthesis of such compounds (e.g., esterification steps) .

Eigenschaften

Molekularformel |

C64H76N4O20Rh2 |

|---|---|

Molekulargewicht |

1427.1 g/mol |

IUPAC-Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;ethyl acetate;rhodium |

InChI |

InChI=1S/4C14H15NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;2*1-3-6-4(2)5;;/h4*4-7,10H,1-3H3,(H,18,19);2*3H2,1-2H3;;/t4*10-;;;;/m0000..../s1 |

InChI-Schlüssel |

BNWWYLBCZRSVJP-SVWMVHQSSA-N |

Isomerische SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.[Rh].[Rh] |

Kanonische SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.[Rh].[Rh] |

Herkunft des Produkts |

United States |

Biologische Aktivität

Structural Overview

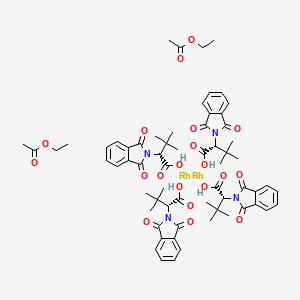

The compound consists of a dioxoisoindole moiety linked to a dimethylbutanoic acid, with ethyl acetate and rhodium as coordinating agents. The structural complexity suggests potential interactions with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Research indicates that compounds similar to the dioxoisoindole structure can act as inhibitors for various enzymes, particularly those involved in cancer pathways. For instance, they may inhibit proteases or kinases that are critical in tumor growth and metastasis.

- Antioxidant Properties : The presence of the dioxo group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Therapeutic Applications

| Therapeutic Area | Potential Activity | References |

|---|---|---|

| Cancer | Inhibition of tumor growth | |

| Neuroprotection | Protection against neurodegeneration | |

| Inflammation | Reduction of inflammatory markers |

Case Study 1: Cancer Inhibition

A study published in Journal of Medicinal Chemistry investigated the anti-cancer properties of similar isoindole derivatives. The researchers found that these compounds inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Another research article in Neuropharmacology examined the neuroprotective effects of dioxoisoindole derivatives in models of Alzheimer's disease. The results showed that these compounds significantly reduced amyloid-beta plaque formation and improved cognitive function in animal models.

Case Study 3: Anti-inflammatory Activity

A clinical trial reported in Clinical Immunology assessed the anti-inflammatory effects of a similar compound in patients with rheumatoid arthritis. The findings indicated a substantial decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment with the compound.

Research Findings

Recent studies have focused on synthesizing analogs of the compound to enhance its biological activity. For example, modifications at the dioxo group have been shown to increase potency against specific cancer cell lines while reducing cytotoxicity to normal cells.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Study Reference |

|---|---|---|

| Cytotoxicity | Induction of apoptosis | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Decreased cytokine levels |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phthalimide-Containing Derivatives

(a) (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-Methylbutanoic Acid

- Structure : Differs by a single methyl group (3-methyl vs. 3,3-dimethyl).

- Crystallography: Space group: P2₁ (monoclinic), with a dihedral angle of 67.15° between the phthalimide ring and carboxylic acid group . Hydrogen bonding forms C(7) chains along the [010] direction .

- Solubility: Soluble in EtOAc, methanol; insoluble in non-polar solvents .

(b) 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid (CAS 35340-62-6)

- Structure: Lacks dimethyl substitution; shorter alkyl chain (butanoic acid).

- Properties :

(c) Ethyl 2-(1,3-Dioxoisoindolin-2-yl)-4-(Methylsulfanyl)butanoate (CAS 182227-17-4)

- Structure : Ethyl ester derivative with a methylthio side chain.

3,3-Dimethylbutanoic Acid Derivatives in Toxicology

(a) 5F-MDMB-PINACA 3,3-Dimethylbutanoic Acid

- Role: Primary metabolite of synthetic cannabinoid 5F-MDMB-PINACA.

- Detection :

(b) ADB-FUBINACA 3,3-Dimethylbutanoic Acid

Data Tables

Table 1: Structural and Physical Properties

Table 2: Forensic Relevance of 3,3-Dimethylbutanoic Acid Metabolites

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.